

# A Technical Guide to the Crystal Structure of 4-(Dimethylamino)benzaldehyde

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## Compound of Interest

Compound Name: 4-(Methylamino)benzaldehyde

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This technical guide provides an in-depth analysis of the crystal structure of 4-(Dimethylamino)benzaldehyde (DMABA), a significant intermediate in the synthesis of dyes and pharmaceuticals. While the initial query focused on the mono-methylated analogue, **4-(Methylamino)benzaldehyde**, crystallographic data for this specific compound is not readily available in the surveyed literature. In contrast, comprehensive structural data for the closely related and widely studied 4-(Dimethylamino)benzaldehyde has been published and is presented herein. This document summarizes the crystallographic data, details the experimental protocols for its synthesis and structural determination, and visualizes the experimental workflow.

## Crystallographic Data Summary

The crystal structure of 4-(Dimethylamino)benzaldehyde was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group  $P2_1/n$ . The asymmetric unit contains two independent, yet structurally similar, molecules. Key crystallographic and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-(Dimethylamino)benzaldehyde

Parameter	Value
Empirical Formula	C <sub>9</sub> H <sub>11</sub> NO
Formula Weight	149.19 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a	10.356 (6) Å
b	7.686 (4) Å
c	20.8434 (13) Å
β	96.808 (13)°
Volume	1647.4 (12) Å <sup>3</sup>
Z	8
Density (calculated)	1.203 Mg/m <sup>3</sup>
Absorption Coefficient (μ)	0.08 mm <sup>-1</sup>
F(000)	640
Temperature	123 (2) K

Table 2: Data Collection and Refinement Details

Parameter	Value
Diffractometer	Bruker SMART CCD area-detector
Radiation	Mo K $\alpha$ ( $\lambda = 0.71073 \text{ \AA}$ )
Theta range for data collection	2.0° to 25.0°
Index ranges	-12 ≤ h ≤ 12, -9 ≤ k ≤ 9, -22 ≤ l ≤ 24
Reflections collected	9835
Independent reflections	2869 [R(int) = 0.058]
Reflections with $I > 2\sigma(I)$	1826
Data / restraints / parameters	2869 / 0 / 199
Goodness-of-fit on $F^2$	1.01
Final R indices [ $I > 2\sigma(I)$ ]	R1 = 0.057, wR2 = 0.160
R indices (all data)	R1 = 0.057, wR2 = 0.160

## Experimental Protocols

### Synthesis of 4-(Dimethylamino)benzaldehyde

The synthesis of 4-(Dimethylamino)benzaldehyde can be achieved via the Vilsmeier-Haack reaction.[\[1\]](#)

Materials:

- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Dimethylformamide (DMF)
- Dimethylaniline
- Ice
- 20% aqueous sodium hydroxide (NaOH) solution

**Procedure:**

- Under cooling with ice, slowly add 83.0 g (0.54 mole) of phosphorus oxychloride dropwise to 33.3 g (0.45 mole) of dimethylformamide.
- After a period of stirring, add 55 g (0.45 mole) of dimethylaniline to the mixture in a dropwise manner.
- Heat the resulting reaction mixture at 90°C for 2 hours with stirring.
- Decompose the catalyst by the slow addition of 200 ml of ice water.
- Make the mixture weakly alkaline by adding 350 g of a 20% aqueous sodium hydroxide solution.
- Allow the mixture to cool, which will cause the precipitation of 4-(Dimethylamino)benzaldehyde.
- Separate the precipitate by filtration.
- Wash the product thoroughly with water to remove salts and impurities.
- Dry the final product at 50°C. This method yields approximately 59.8 g (89% yield based on dimethylaniline) of 4-(Dimethylamino)benzaldehyde.[\[1\]](#)

## Crystallization and X-ray Diffraction

**Crystallization:** Crystals suitable for X-ray analysis were obtained by the slow evaporation of an isopropanol solution of the synthesized 4-(Dimethylamino)benzaldehyde at room temperature.  
[\[2\]](#)[\[3\]](#)

**X-ray Data Collection:** A single crystal of suitable size ( $0.27 \times 0.23 \times 0.20$  mm) was mounted on a Bruker SMART CCD area-detector diffractometer.[\[2\]](#)[\[3\]](#) The data was collected at a temperature of 123 K using Mo K $\alpha$  radiation ( $\lambda = 0.71073$  Å).[\[3\]](#) A series of  $\phi$  and  $\omega$  scans were performed to collect a total of 9835 reflections.

**Structure Solution and Refinement:** The collected data was processed, and an absorption correction was applied using SADABS.[\[2\]](#)[\[3\]](#) The structure was solved and refined using

standard crystallographic software. The final R-factor for the refinement was 0.057.[3]

## Molecular and Crystal Structure Insights

The crystal structure analysis reveals that the aldehyde and dimethylamine groups are essentially coplanar with the benzene ring.[2][3] The asymmetric unit contains two independent molecules that are linked by a C—H···π interaction.[2][3] In the crystal packing, molecules are linked into chains along the a-axis by C—H···O hydrogen bonds.[2][3] The structure is further stabilized by π—π stacking interactions between the benzene rings of adjacent molecules, with a centroid-to-centroid distance of 3.697 (2) Å.[2][3]

## Experimental Workflow

The following diagram illustrates the workflow from the synthesis of 4-(Dimethylamino)benzaldehyde to its structural elucidation.



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Caption: Workflow from synthesis to crystal structure determination.

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